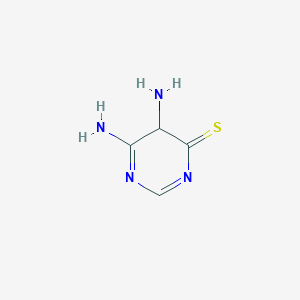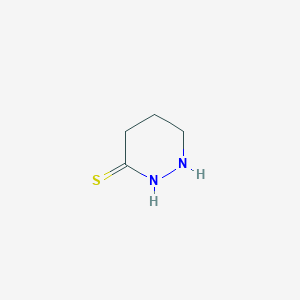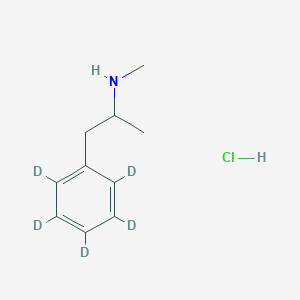
5,6-diamino-5H-pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-5H-pyrimidine-4-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and its presence in nucleic acids. The unique structure of this compound makes it an interesting subject for research in fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-5H-pyrimidine-4-thione typically involves the conversion of pyrimidine derivatives through various chemical reactions. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert carbonyl groups into thiocarbonyl groups . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-5H-pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,6-Diamino-5H-pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5,6-diamino-5H-pyrimidine-4-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit enzymes involved in DNA synthesis or repair, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: A basic structure found in nucleic acids.
4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one: A derivative with potential biological activity.
Pyrimidopyrimidines: Compounds with fused pyrimidine rings, exhibiting varied biological activities.
Uniqueness
5,6-Diamino-5H-pyrimidine-4-thione is unique due to its sulfur-containing thiocarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives that lack this functional group.
Propiedades
Fórmula molecular |
C4H6N4S |
|---|---|
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
5,6-diamino-5H-pyrimidine-4-thione |
InChI |
InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1-2H,5H2,(H2,6,7,8,9) |
Clave InChI |
GQBXMBNVAKXQGP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)C(C(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)





![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)


